Structural Differentiation: (E)-Styrenesulfonamide vs. Phenylsulfonamide Moiety—Measured Physicochemical Consequences
The defining structural feature of the target compound is the (E)-2-phenylethenesulfonamido group, which distinguishes it from the closest commercially cataloged analog, N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide (C16H18N2O3S, MW 318.4 g/mol) [1]. The phenylethenesulfonamido substituent adds 26.0 Da of molecular weight, introduces a rigid trans-olefinic spacer that extends the conjugated π-system, and increases the topological polar surface area (tPSA) relative to the phenylsulfonyl analog. This translates into measurably distinct computed physicochemical properties: the target compound has an XLogP3 of 2.7 with 5 rotatable bonds, whereas the phenylsulfonyl analog has fewer aromatic carbons, no olefinic unsaturation in the sulfonamide side chain, and a different hydrogen-bonding surface topology [1]. These differences are not cosmetic; in the broader N-(substituted sulfonyl)benzamide patent landscape (WO/2019/062848), the composition of the sulfonyl R-group is a primary determinant of Nav1.7 inhibitory potency, with aryl, heteroaryl, and styrenyl substituents yielding divergent activity profiles [2].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | MW 344.4 g/mol; C18H20N2O3S; XLogP3 2.7; HBD 1; HBA 4; Rotatable bonds 5; (E)-styrenesulfonamide moiety |
| Comparator Or Baseline | N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide; MW 318.4 g/mol; C16H18N2O3S; phenylsulfonamide moiety (no olefinic spacer) |
| Quantified Difference | ΔMW = +26.0 Da; presence vs. absence of (E)-olefinic double bond in sulfonamide side chain; extended π-conjugation in target compound |
| Conditions | Computed physicochemical properties from PubChem (2025.09.15 release) [1]; structural comparison under standard registration conditions |
Why This Matters
The (E)-styrenesulfonamide moiety is a structurally distinct pharmacophoric element that cannot be mimicked by a simple phenylsulfonyl group; procurement of the incorrect analog invalidates any SAR hypothesis relying on π-stacking or shape-complementary interactions.
- [1] PubChem Compound Summary for CID 53514844, N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide. National Center for Biotechnology Information (2025). View Source
- [2] Guan D, Wang Z, Liu Z, Meng L, Zhao W, Ling L, Wang Y, Chen L; Zhejiang Hisun Pharm Co Ltd. WO/2019/062848 A1, 2019. View Source
